Gadolinium(III) nitrate hexahydrate

Description

Significance of Rare Earth Compounds in Contemporary Research

Rare earth elements (REEs), a group of 17 chemically similar metallic elements, are not as rare in the Earth's crust as their name might suggest, but their extraction and separation can be complex and costly. wikipedia.orgmilkenreview.org These elements and their compounds have found indispensable applications in a wide array of modern technologies due to their unique electronic, magnetic, and luminescent properties. wikipedia.orgsciencehistory.org

In contemporary research, rare earth compounds are crucial in several areas:

Catalysis: Compounds of cerium and lanthanum are used in catalytic converters for automobiles and in petroleum refining to enhance reaction efficiency. sciencehistory.orgsamaterials.co.uk

Electronics and Magnets: Neodymium is a key component in the world's most powerful permanent magnets (neodymium-iron-boron magnets), which are essential for electric vehicles, wind turbines, and smaller electronic devices. milkenreview.orgsciencehistory.org Nickel-metal hydride (NiMH) batteries also utilize a mixture of rare earth elements. sciencehistory.org

Luminescence: The light-emitting properties of elements like europium, yttrium, erbium, and terbium are harnessed in phosphors for LEDs, compact fluorescent lights, and television screens. sciencehistory.orgsamaterials.co.uk

The unique electronic structures of rare earth elements make them particularly useful for manipulating and storing quantum information. sciencehistory.org

Role of Gadolinium(III) in Coordination Chemistry and Materials Innovation

Gadolinium, a lanthanide with seven unpaired electrons in its 4f orbital, holds a special place in coordination chemistry and materials science. numberanalytics.com Its high magnetic moment is a key attribute, making it highly valuable in various applications. americanelements.comsamaterials.com

Coordination Chemistry: The Gd(III) ion readily forms complexes with a variety of ligands. numberanalytics.com A significant area of research involves the synthesis of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). nanorh.comnumberanalytics.com When complexed with appropriate ligands, such as in Gd(thy)₂(H₂O)₆₃·2H₂O, the gadolinium ion can enhance the relaxivity of nearby water protons, leading to clearer and more detailed medical images. nih.govnih.gov The stability and properties of these complexes are highly dependent on the nature of the coordinating ligands. fiveable.me

Materials Innovation: Gadolinium(III) nitrate (B79036) hexahydrate is a versatile precursor for creating advanced materials with specific magnetic and optical properties. nanorh.com It is used to synthesize:

Gadolinium oxide (Gd₂O₃) nanoparticles: These have applications in photocatalysis and biomedical imaging. sigmaaldrich.comsigmaaldrich.com

Doped materials: It can be used as a dopant to create materials like ZnO nanoparticles with enhanced ferromagnetism or to prepare ceria-based ceramic electrolytes for solid oxide fuel cells. sigmaaldrich.comsigmaaldrich.com

Phosphors: It is a raw material for synthesizing phosphors used in lighting applications, such as red-emitting nanoparticles for white light-emitting diodes. sigmaaldrich.comsigmaaldrich.com

Specialty glasses and ceramics: Gadolinium compounds are incorporated into the production of specialty glasses and ceramics. msesupplies.comsamaterials.comwikipedia.org

Furthermore, due to its neutron-absorbing properties, gadolinium nitrate is used as a water-soluble neutron poison in nuclear reactors to control the rate of fission. nanorh.comwikipedia.org

Hydrates of Metal Nitrates: Structural and Reactivity Considerations

Metal nitrate hydrates are crystalline solids where water molecules are incorporated into the crystal structure along with the metal cation and nitrate anions. The presence of water of hydration can significantly influence the structural and reactive properties of the compound.

Structural Considerations: The coordination environment of the metal ion in a hydrated nitrate salt can be complex. The metal can be coordinated to water molecules, nitrate ions, or a combination of both. The nitrate ion itself can act as a monodentate or bidentate ligand. rsc.org For instance, in the crystal structure of dinitratotrispyridinecadmium(II), the cadmium atom is seven-coordinate, bonded to three pyridine (B92270) molecules and two bidentate nitrate groups. rsc.org The size of the metal ion plays a role in the resulting coordination geometry. rsc.org

Reactivity Considerations: Hydrated metal nitrates are generally soluble in water. americanelements.com The nitrate ion is an oxidizing agent, and this property can be influenced by the associated metal ion. americanelements.comwikipedia.org The reactivity of metal nitrates in processes like the nitration of aromatic compounds can be affected by the metal's ability to coordinate with the substrate. dtic.mil The thermal decomposition of hydrated metal nitrates is a complex process that can lead to the formation of various intermediate compounds and ultimately metal oxides. msesupplies.com For example, the thermal decomposition of gadolinium nitrate hydrate (B1144303) has been a subject of computerized modeling to understand the formation of intermediate compounds. msesupplies.com

The presence of water of hydration can also impact the hygroscopicity of the salt, meaning its tendency to absorb moisture from the air. samaterials.com This is an important consideration for the storage and handling of these compounds. cgmaterial.comsamaterials.com

Interactive Data Table: Properties of Gadolinium(III) Nitrate Hexahydrate

| Property | Value | Reference |

| Chemical Formula | Gd(NO₃)₃·6H₂O | msesupplies.comsamaterials.comsigmaaldrich.com |

| Molecular Weight | 451.36 g/mol | msesupplies.comsigmaaldrich.com |

| CAS Number | 19598-90-4 | msesupplies.comsamaterials.comsigmaaldrich.com |

| Appearance | Colorless crystals or lumps | msesupplies.comsigmaaldrich.com |

| Melting Point | 91 °C | sigmaaldrich.com |

| Solubility | Soluble in water and ethanol | cgmaterial.com |

| Purity | Available in various purities, up to 99.999% | cgmaterial.com |

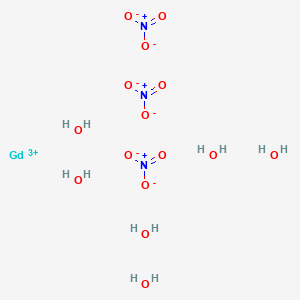

Structure

2D Structure

Properties

IUPAC Name |

gadolinium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFVFZQEDMDSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173259 | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent crystals; Soluble in water; [Merck Index] | |

| Record name | Gadolinium(III) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19598-90-4 | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Gadolinium Iii Nitrate Hexahydrate and Its Derivatives

Direct Synthesis and Crystallization Techniques

The direct synthesis of gadolinium(III) nitrate (B79036) hexahydrate typically involves the reaction of gadolinium oxide (Gd₂O₃) with concentrated nitric acid. prepchem.com The process generally proceeds by dissolving a slight excess of gadolinium oxide in nitric acid with heating to facilitate the reaction. prepchem.com Following the complete dissolution and reaction, which can take approximately one hour, the solution is filtered to remove any unreacted oxide. prepchem.com The subsequent cooling of the filtrate allows for the precipitation of crystalline gadolinium(III) nitrate hexahydrate. prepchem.com This method has been reported to yield a product of around 62%. prepchem.com The resulting compound is a white or colorless crystalline material. aemree.com

The crystallization of this compound from the aqueous solution is a critical step in obtaining a pure product. The solubility of gadolinium nitrate in water is high, which necessitates careful control of the cooling process to achieve optimal crystal size and purity. americanelements.com The hexahydrate form, Gd(NO₃)₃·6H₂O, indicates that six water molecules are incorporated into the crystal structure for each gadolinium nitrate unit. sigmaaldrich.com The melting point of the hydrated salt is reported to be 91 °C. sigmaaldrich.com

Precursor Chemistry for Gadolinium Compounds

This compound is a versatile precursor for the synthesis of a variety of gadolinium-based nanomaterials and compounds, including oxides and fluorides. sigmaaldrich.comsigmaaldrich.com Its high solubility in water and other polar solvents makes it an ideal starting material for solution-based synthetic methodologies. americanelements.com

Formation of Gadolinium Oxide (Gd₂O₃) Nanoparticles via Thermal Decomposition

Gadolinium oxide (Gd₂O₃) nanoparticles are frequently synthesized through the thermal decomposition of gadolinium-containing precursors, with gadolinium(III) nitrate being a common choice. nih.govnih.gov This process involves heating the precursor to a temperature sufficient to induce decomposition and the subsequent formation of the oxide.

One common route involves the precipitation of a gadolinium-containing intermediate, such as gadolinium carbonate or gadolinium hydroxide (B78521), from a gadolinium nitrate solution. nih.govresearchgate.net For instance, gadolinium carbonate can be precipitated from a gadolinium nitrate solution and then subjected to thermal decomposition at elevated temperatures, such as 650 °C for 3 hours, to yield Gd₂O₃ nanoparticles. nih.gov Similarly, a sol-gel method can be employed where a gadolinium hydroxide gel is formed from a gadolinium nitrate solution, which is then calcined to produce nanosized gadolinium oxide. researchgate.net

The thermal decomposition of this compound itself has been studied using thermogravimetric analysis (TGA). These studies show that the decomposition process is complex, involving coupled dehydration and decomposition steps. researchgate.net The presence of other materials, such as borosilicate glass powder, can influence the decomposition temperature of the nitrate. researchgate.net

Organic surfactants play a crucial role in controlling the size, shape, and stability of nanoparticles during their synthesis. In the context of gadolinium oxide nanoparticle synthesis via thermal decomposition, surfactants like oleic acid and oleylamine (B85491) are often employed. bohrium.com These molecules adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their growth kinetics. nih.gov

The use of surfactants can lead to the formation of well-dispersed and monodisperse nanoparticles. For example, gadolinium oxide nanoplates have been successfully synthesized by a thermal decomposition method in the presence of oleic acid and oleylamine. bohrium.com Surfactants, which are amphiphilic molecules containing both hydrophobic and hydrophilic parts, can form a protective layer around the nanoparticles, preventing them from clumping together. nih.gov

Temperature is a critical parameter in the synthesis of gadolinium oxide nanoparticles, significantly influencing the reaction pathways and the resulting particle size. researchgate.netresearchgate.net By carefully controlling the reaction temperature during hydrothermal or thermal decomposition processes, it is possible to tune the size of the resulting Gd₂O₃ nanoparticles. researchgate.net

For instance, in the hydrothermal synthesis of Gd₂O₃ nanoparticles, varying the reaction temperature between 60 °C and 240 °C has been shown to produce nanoparticles with crystallite sizes ranging from 21 nm to 39 nm. researchgate.net Higher temperatures generally lead to larger particle sizes due to enhanced crystal growth kinetics. researchgate.net The decomposition of intermediate compounds formed during the synthesis, such as gadolinium hydroxide, is also temperature-dependent. Thermogravimetric analysis has shown that the dehydration of Gd(OH)₃ to form Gd₂O₃ occurs in successive steps at specific temperature ranges. ias.ac.in

| Reaction Temperature (°C) | Resulting Gd₂O₃ Crystallite Size (nm) |

| 60 | 21 |

| 120 | 28 |

| 180 | 34 |

| 240 | 39 |

This table illustrates the effect of reaction temperature on the crystallite size of Gd₂O₃ nanoparticles synthesized via a hydrothermal method. researchgate.net

Preparation of Gadolinium Fluoride (B91410) (GdF₃) and Other Lanthanide Fluorides

Gadolinium(III) nitrate can also serve as a starting material for the synthesis of gadolinium fluoride (GdF₃), an inorganic compound with applications in optical materials and as a source for metal production. wikipedia.orgontosight.ai While direct fluorination of gadolinium nitrate is not the most common route, it is a precursor to gadolinium oxide, which is frequently used in the synthesis of GdF₃. wikipedia.orgsphinxsai.com

A common method for preparing GdF₃ involves the reaction of gadolinium oxide with ammonium (B1175870) bifluoride (NH₄HF₂). wikipedia.orgsphinxsai.com This is a two-step process where an intermediate, NH₄GdF₄, is first formed and then decomposed upon further heating to yield anhydrous GdF₃. wikipedia.org The reaction proceeds as follows:

Gd₂O₃ + 6 NH₄HF₂ → 2 NH₄GdF₄ + 4 NH₄F + 3 H₂O NH₄GdF₄ → GdF₃ + NH₃ + HF wikipedia.org

Alternatively, gadolinium fluoride can be prepared from other gadolinium salts like gadolinium chloride by reacting it with hydrofluoric acid. wikipedia.org The synthesis of anhydrous and nanocrystalline lanthanide fluorides, including GdF₃, can be optimized by controlling parameters such as the molar ratio of reactants, temperature, and reaction time. sphinxsai.com

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are widely utilized for the synthesis of various gadolinium compounds, including oxides and hydroxides, using this compound as a precursor. acs.orgmdpi.comresearchgate.net These techniques involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, often called an autoclave. acs.orgresearchgate.net

In a typical hydrothermal synthesis of gadolinium oxide nanorods, an aqueous solution of gadolinium(III) nitrate is prepared. ias.ac.in The pH of the solution is then adjusted by adding a base, such as sodium hydroxide or ethylamine, to precipitate gadolinium hydroxide [Gd(OH)₃]. ias.ac.inmdpi.com This mixture is then heated in an autoclave at temperatures around 120-180 °C for several hours. acs.orgmdpi.com The resulting Gd(OH)₃ precursor is then collected, washed, and calcined at a high temperature (e.g., 600-700 °C) to yield crystalline Gd₂O₃ nanorods. ias.ac.inmdpi.com

| Precursor | Synthesis Method | Temperature (°C) | Duration (h) | Product |

| Gd(NO₃)₃·6H₂O | Hydrothermal | 180 | 12 | Gd(OH)₃ |

| Gd(OH)₃ | Calcination | 700 | 4 | Gd₂O₃ nanoparticles |

This table summarizes a typical two-step process for synthesizing Gd₂O₃ nanoparticles using this compound via a hydrothermal route followed by calcination. mdpi.com

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. researchgate.netvibgyorpublishers.org For example, gadolinium hydroxide nanorods have been prepared by the solvothermal decomposition of a gadolinium oleate (B1233923) precursor. researchgate.net Gadolinium(III) acetylacetonate (B107027) has also been treated using a solvothermal method in diphenyl ether to produce gadolinium complexes. vibgyorpublishers.org These methods offer excellent control over the size, morphology, and crystallinity of the final product. researchgate.net One-pot hydrothermal synthesis has also been employed to create more complex nanostructures, such as gold-decorated gadolinium metal-organic frameworks, starting from gadolinium(III) nitrate. nih.govresearchgate.net

Inorganic-Organic Hybrid Nanoparticle Formation (e.g., GdPO4 with Dextran)

The synthesis of inorganic-organic hybrid nanoparticles represents a significant area of materials science, aiming to combine the distinct properties of both inorganic cores and organic shells. hw.ac.uknih.gov this compound serves as a common precursor for the gadolinium-containing inorganic core. A notable example is the creation of dextran-coated gadolinium phosphate (B84403) (GdPO4) nanoparticles.

In a typical synthesis, an aqueous solution of this compound is reacted with a phosphate source. The process is carefully controlled to precipitate gadolinium phosphate nanoparticles of a desired size. Subsequently, these nascent nanoparticles are coated with an organic material, such as dextran (B179266), to enhance their stability and biocompatibility. rsc.org This dextran coating prevents the rapid elimination of the nanoparticles from biological systems and provides a surface that can be further functionalized. rsc.orgnih.gov The resulting hybrid nanoparticles, with an inorganic GdPO4 core and an organic dextran shell, are designed to accumulate in specific tissues, leveraging their size and surface characteristics. rsc.org

Table 1: Synthesis Parameters for Dextran-Coated Gadolinium Phosphate Nanoparticles

| Parameter | Description |

|---|---|

| Gadolinium Precursor | This compound |

| Inorganic Core | Gadolinium Phosphate (GdPO4) |

| Organic Coating | Dextran |

| Synthesis Goal | Enhanced stability and biocompatibility |

Solvothermal Synthesis of Gadolinium-Doped Carbon Nanodots

Solvothermal synthesis is a versatile method for producing a variety of nanomaterials, including gadolinium-doped carbon nanodots (Gd-CDs). nih.govnih.gov This bottom-up approach typically involves heating a solution of molecular precursors in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the solvent's boiling point. nih.gov this compound can be used as the doping agent, introducing gadolinium ions into the carbon dot structure.

The synthesis is often a one-pot reaction combining the gadolinium salt, a carbon source (e.g., citric acid), and a passivating agent (e.g., urea) in a suitable solvent like dimethylformamide (DMF). nih.govresearchgate.net The mixture is subjected to solvothermal conditions, for instance, heating at 160°C for several hours. nih.gov During this process, the precursors decompose and carbonize, incorporating Gd³⁺ ions within the forming carbonaceous lattice. nih.govnih.gov The resulting Gd-CDs are quantum-sized nanoparticles that exhibit both the optical properties of carbon dots and the paramagnetic properties of gadolinium. rsc.orgresearchgate.net Purification is typically achieved through methods like dialysis or size exclusion chromatography. nih.govcore.ac.uk

Table 2: Representative Solvothermal Synthesis of Gadolinium-Doped Carbon Nanodots

| Component | Role | Example Material |

|---|---|---|

| Gadolinium Source | Doping Agent | This compound |

| Carbon Source | Carbon Dot Matrix | Citric Acid nih.gov |

| Passivating/Nitrogen Source | Surface Functionalization | Urea nih.gov |

| Solvent | Reaction Medium | Dimethylformamide (DMF) nih.gov |

| Reaction Conditions | Temperature & Time | 160°C for 4 hours nih.gov |

| Key Properties | Fluorescence & Paramagnetism | Tunable emission and magnetic resonance properties nih.govrsc.org |

Combustion Synthesis Approaches

Combustion synthesis methods are characterized by rapid, self-sustaining exothermic reactions that yield crystalline materials, often in nanopowder form. These techniques are known for their time and energy efficiency. colloid.nl

Gel-Combustion for Nanophosphor Fabrication

The sol-gel auto-combustion method is effectively used to synthesize complex oxide nanophosphors, such as gadolinium orthoferrite (GdFeO₃). mdpi.comnih.gov In this process, this compound acts as the gadolinium source and an oxidizer. It is dissolved in deionized water along with other metal nitrates (e.g., ferric nitrate) and an organic fuel, most commonly citric acid or glycine. mdpi.comrsc.org

The solution is heated to evaporate the water, forming a viscous gel. colloid.nlmdpi.com Upon further heating, the gel ignites and undergoes a self-sustaining combustion reaction. mdpi.com This rapid, high-temperature process directly yields the desired crystalline nanophosphor product. colloid.nl The properties of the final material, such as crystallite size and phase purity, can be controlled by adjusting the fuel-to-oxidizer ratio and the subsequent annealing temperature. mdpi.comdergipark.org.tr This method is advantageous for its ability to produce homogeneous, crystalline powders on a large scale. mdpi.com

In-Situ Combustion Synthesis for Gadolinium Oxide Formation

In-situ combustion is a powerful technique for the direct formation of gadolinium oxide (Gd₂O₃) nanoparticles from this compound. researchgate.net The process involves mixing the gadolinium salt, which serves as the oxidizer, with an organic fuel such as glycine. colloid.nlresearchgate.net The mixture, either in solution or as a solid, is heated, leading to a strong exothermic redox reaction. colloid.nl

This vigorous, self-propagating combustion reaction results in the formation of a voluminous, porous, and crystalline Gd₂O₃ nanofoam. colloid.nlresearchgate.net The synthesis can be performed by heating a gel of the precursors to a temperature around 600°C. colloid.nl The high temperatures generated during the flash combustion facilitate the decomposition of the nitrate and the oxidation of the gadolinium, leading directly to the stable oxide phase. wikipedia.org The resulting Gd₂O₃ often possesses a high surface area and a network of interconnected pores. colloid.nlresearchgate.net

Table 3: Comparison of Combustion Synthesis Approaches

| Feature | Gel-Combustion (for Nanophosphors) | In-Situ Combustion (for Gd₂O₃) |

|---|---|---|

| Precursors | Metal nitrates (incl. Gd(NO₃)₃·6H₂O), organic fuel (e.g., citric acid) mdpi.com | Gd(NO₃)₃·6H₂O, organic fuel (e.g., glycine) colloid.nlresearchgate.net |

| Intermediate | Viscous gel mdpi.com | Often a precursor gel or solid mixture colloid.nl |

| Reaction | Auto-combustion of the gel mdpi.com | Strong exothermic redox reaction colloid.nl |

| Typical Product | Complex oxide nanophosphors (e.g., GdFeO₃) mdpi.com | Porous, crystalline Gadolinium Oxide (Gd₂O₃) researchgate.net |

| Key Advantage | Homogeneous, multi-element crystalline products mdpi.com | High surface area, direct oxide formation colloid.nl |

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of gadolinium-based nanomaterials to create more environmentally benign and sustainable processes. nih.govmdpi.com These approaches often utilize biological materials and milder reaction conditions.

One prominent green strategy involves using plant extracts as reducing and capping agents. umsha.ac.irresearchgate.net In this method, an aqueous solution of this compound is mixed with an aqueous extract from a plant species (e.g., Thymus daenensis). umsha.ac.irresearchgate.net The phytochemicals present in the extract, such as polyphenols and flavonoids, can chelate the Gd³⁺ ions and facilitate the formation of gadolinium-containing complexes or nanoparticles. umsha.ac.ir This bio-inspired approach avoids the use of harsh chemical reducing agents and organic solvents. mdpi.com

Another green technique is the use of biopolymers like dextran in a straightforward, one-pot aqueous synthesis. This method can produce sub-10 nm, biocompatible gadolinium-based nanoparticles under environmentally friendly conditions. nih.gov Furthermore, microwave-assisted synthesis is considered a green alternative to conventional heating methods. nih.gov Microwave irradiation can drastically reduce reaction times, leading to lower energy consumption and often resulting in products with better yield and reproducibility. nih.gov For instance, Gd₂O₃ nanoparticles can be synthesized by reacting gadolinium nitrate in an aqueous solution with a base under microwave irradiation for a few minutes, followed by calcination. nih.gov

Advanced Characterization Techniques in Gadolinium Iii Nitrate Hexahydrate Research

Spectroscopic Analysis of Gadolinium(III) Nitrate (B79036) Hexahydrate Complexes and Derivatives

Spectroscopic techniques are indispensable for probing the coordination environment and electronic behavior of gadolinium(III) complexes.

Infrared (IR) Spectroscopy for Ligand Coordination Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination of ligands to the gadolinium(III) ion. By analyzing the vibrational frequencies of the molecule, researchers can deduce how nitrate groups and other ligands bind to the metal center.

In studies of gadolinium(III) complexes with organic acids like oxalic and glycolic acid, IR spectroscopy revealed significant changes upon complex formation. jmaterenvironsci.comresearchgate.net The characteristic vibration band of the carbonyl group (C=O) at approximately 1760 ± 40 cm⁻¹ and the hydroxyl (-OH) band of the carboxylic acid function around 3500 ± 100 cm⁻¹ were observed to disappear or diminish. jmaterenvironsci.comresearchgate.net This indicates the deprotonation of the carboxylic acid and its participation in bonding with the gadolinium ion. jmaterenvironsci.comresearchgate.net The appearance of new bands in the lower frequency region (e.g., 197 ± 10 cm⁻¹ and 490 ± 80 cm⁻¹) can be attributed to the Gd-O stretching vibrations, confirming the coordination. jmaterenvironsci.comresearchgate.net

The coordination mode of the nitrate ion itself can also be determined. The number and energy of combination bands in the 1700–1800 cm⁻¹ region of the IR spectrum serve as an empirical indicator. A small separation (around 5-25 cm⁻¹) between these combination bands suggests a monodentate coordination, while a larger separation (approximately 25-65 cm⁻¹) is indicative of bidentate coordination. researchgate.net In some gadolinium complexes, the splitting of bands associated with asymmetric nitrate vibrations (typically 137-152 cm⁻¹) also points towards a bidentate chelating behavior of the nitrate groups. researchgate.net

Table 1: Representative IR Frequencies for Gadolinium(III) Complexation

| Functional Group | Free Ligand Wavenumber (cm⁻¹) | Complexed Ligand Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| C=O (Carbonyl) | ~1760 | Disappears/Shifts | Coordination of carbonyl oxygen to Gd(III) |

| O-H (Carboxylic Acid) | ~3500 | Disappears/Broadens | Deprotonation and coordination of carboxylate |

| Gd-O | Not Present | ~400-780 | Formation of Gadolinium-Oxygen bond |

| Nitrate Combination Bands | Varies | Varies | Separation indicates coordination mode (monodentate vs. bidentate) |

Note: Specific wavenumbers can vary depending on the specific ligand and complex structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For gadolinium(III) nitrate and its complexes, UV-Vis spectra are characterized by transitions involving the Gd³⁺ ion and any associated ligands.

The Gd³⁺ ion, with its f⁷ electron configuration, has a ground state of ⁸S₇/₂. researchgate.netinstras.com The electronic transitions from this ground state to excited states, such as ⁶Pⱼ, ⁶Iⱼ, and ⁶Dⱼ multiplets, are 4f-4f intra-configurational transitions. researchgate.net These transitions are parity-forbidden and often result in narrow, relatively weak absorption bands in the UV region. instras.comillinois.edu For instance, transitions to the ⁶Iⱼ levels are observed around 273 nm. instras.comosti.gov

When gadolinium(III) is complexed with organic ligands, charge transfer bands can also appear in the UV-Vis spectrum. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. libretexts.org These transitions are generally much more intense than the f-f transitions. libretexts.org For example, in gadolinium(III) acetylacetonate (B107027) derivatives, absorption bands between 320-370 nm and 370-450 nm are attributed to π-π* and n-π* transitions of the β-diketonate ligands. vibgyorpublishers.org

The presence of nitrate ions can interfere with the spectral analysis of gadolinium, but derivative spectroscopy techniques can be employed to overcome this challenge and allow for quantitative analysis of gadolinium in nitrate solutions. osti.gov

Electron Spin Resonance (ESR) Spectroscopy for Gadolinium(III) Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying species with unpaired electrons, such as the gadolinium(III) ion. Gd³⁺ has a high spin state of S = 7/2, which gives rise to a characteristic ESR spectrum. nih.govnih.gov

The ESR spectra of Gd³⁺ are influenced by the local symmetry of the ion's environment. In many complexes, the spectra are dominated by a central transition from -1/2 to +1/2, which is, to a first approximation, independent of the zero-field splitting (ZFS). nih.gov The other transitions are spread over a wider range and contribute to a broad background. nih.govmanchester.ac.uk In some cases, distinct signals can be observed, such as a prominent signal at g ≈ 4.96 in a Gd(III)-transferrin complex. nih.gov

ESR is particularly useful for probing the structure of Gd³⁺-containing materials. For instance, in gadolinium-doped hydroxyapatite, the ESR spectrum confirms the incorporation of Gd³⁺ into the crystal lattice, occupying Ca²⁺ sites. ioffe.ru The technique can also be used to study phase transitions in materials, as the ESR spectrum of a Gd³⁺ probe is sensitive to changes in the crystal lattice symmetry. icmp.lviv.ua Furthermore, advanced ESR techniques like Double Electron-Electron Resonance (DEER) can be used to measure distances between Gd³⁺ centers in biomolecules. nih.gov

Table 2: Typical g-values observed in ESR Spectra of Gadolinium(III) Centers

| System | Observed g-values | Interpretation | Reference |

|---|---|---|---|

| Gd(III)-transferrin complex | ~4.96 | Specific Gd(III) binding site | nih.gov |

| Gd³⁺ in gadolinium-tellurite system | ~2.0, ~6.0 | Broad signals indicating Gd³⁺ environment | researchgate.net |

| Gd³⁺ in calcite | g_parallel ≈ g_perpendicular ≈ 1.9918 | Trigonal symmetry of the Gd³⁺ site | aps.org |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Gadolinium(III) complexes can exhibit luminescence either from the Gd³⁺ ion itself or from the associated ligands.

The Gd³⁺ ion has its lowest-energy excited state, ⁶P₇/₂, at a high energy level, resulting in a characteristic sharp UV emission at around 312 nm (corresponding to the ⁶P₇/₂ → ⁸S₇/₂ transition). instras.com This emission is a spin-forbidden f-f transition. instras.com

In many gadolinium(III) complexes, the luminescence originates from the ligand, a phenomenon known as intraligand (IL) emission. The heavy Gd³⁺ ion can enhance the phosphorescence of the ligand by promoting intersystem crossing from the singlet excited state to the triplet excited state. instras.com The color of this phosphorescence depends on the ligand. For example, complexes of Gd(III) with different ligands can exhibit emissions from bluish to green to red under ambient conditions. instras.com For instance, solvothermally treated gadolinium(III) acetylacetonate shows a strong emission peak at 520 nm. vibgyorpublishers.org

The intensity and wavelength of the luminescence can be influenced by the coordination environment and the specific ligands involved. This makes PL spectroscopy a valuable tool for characterizing new gadolinium complexes and for applications such as fluorescent markers. vibgyorpublishers.orgioffe.ru

Structural Elucidation

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the properties and functionality of Gadolinium(III) nitrate hexahydrate and its derivatives.

X-ray Diffraction (XRD) for Crystalline Phase and Lattice Parameters

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can determine the crystalline phase, unit cell dimensions (lattice parameters), and the arrangement of atoms within the crystal lattice. youtube.com

For this compound, XRD is used to confirm its crystalline nature and to obtain precise structural information. This compound, Gd(NO₃)₃·6H₂O, is a crystalline solid that can be used as a precursor for the synthesis of other gadolinium-containing materials, such as gadolinium oxide (Gd₂O₃) nanoparticles. acs.orgsigmaaldrich.com The XRD patterns of these resulting materials are used to identify their crystal structure and phase purity. acs.orgresearchgate.net For instance, XRD can confirm the formation of the desired cubic phase of yttrium oxide when doped with gadolinium. researchgate.net

The analysis of XRD data involves applying Bragg's Law to relate the diffraction angles to the interplanar spacings in the crystal. youtube.com From these spacings, the lattice parameters (a, b, c, α, β, γ) that define the unit cell can be calculated. youtube.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gadolinium(III) nitrate |

| Gadolinium oxide |

| Oxalic acid |

| Glycolic acid |

| Gadolinium(III) acetylacetonate |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology, size, and crystal structure of nanoparticles synthesized using this compound as a precursor. Researchers utilize TEM to visualize nanomaterials at high resolution, providing critical insights into their formation and properties.

In the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles, this compound is often used in methods like the polyol or microwave irradiation techniques. nih.govnih.gov TEM analysis of the resulting Gd₂O₃ nanoparticles reveals their shape and size distribution. For instance, Gd₂O₃ nanoparticles synthesized via a microwave irradiation method were found to be quasi-spherical and monodispersed, with an average size between 20 and 22 nm. nih.gov Another study employing a polyol method reported the formation of nanocrystal nuclei with sizes around 3–4 nm. nih.gov

High-Resolution TEM (HR-TEM) further allows for the visualization of the crystal lattice, confirming the crystalline nature of the nanoparticles. The selected area electron diffraction (SAED) patterns obtained during TEM analysis provide information about the crystal planes, confirming the polycrystalline structure of the synthesized Gd₂O₃. nih.gov In some cases, TEM is combined with spectroscopic techniques like Electron Energy Loss Spectroscopy (EELS) to confirm the presence and distribution of gadolinium within an organic or composite matrix, which can be challenging to identify with TEM alone due to the low contrast of amorphous organic components. nih.gov

Table 1: TEM Analysis of Gadolinium-Based Nanoparticles

| Synthesis Method | Precursor | Resulting Nanoparticle | Morphology | Average Size | Source(s) |

|---|---|---|---|---|---|

| Microwave Irradiation | This compound | Gd₂O₃ | Quasi-spherical, monodispersed | 20-22 nm | nih.gov |

| Polyol Method | This compound | Gd₂O₃ | Nanocrystals | 3-4 nm | nih.gov |

Scanning Electron Microscopy (SEM) for Surface Topography and Composites

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of materials derived from this compound, especially in the context of composites and larger-scale structures. SEM provides valuable information about the uniformity, shape, and distribution of particles on a surface.

SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental mapping of the surface. This combination confirms the presence and distribution of gadolinium in the composite material, ensuring that the element derived from the nitrate precursor is correctly incorporated into the final structure. nih.govacs.org

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in studying the decomposition and thermal behavior of this compound. These methods provide data on thermal stability, dehydration, and decomposition pathways, which are critical for the controlled synthesis of gadolinium oxides.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to elucidate its multi-step decomposition process. The TGA curve typically shows several distinct mass loss steps corresponding to dehydration and the subsequent decomposition of the anhydrous nitrate into intermediate compounds and finally to gadolinium oxide (Gd₂O₃). tandfonline.comtandfonline.com

The decomposition process can be summarized in the following stages:

Dehydration: The initial mass loss corresponds to the removal of the six water molecules of hydration.

Decomposition to Oxy-nitrate: The anhydrous gadolinium nitrate decomposes to form gadolinium oxynitrate (GdO(NO₃)). tandfonline.com

Intermediate Formation: Further heating leads to the formation of other intermediate compounds, such as Gd₄O₅(NO₃)₂. tandfonline.comtandfonline.com

Final Oxide Formation: The final stage is the decomposition of the intermediates to form stable cubic gadolinium oxide (Gd₂O₃) at higher temperatures (around 600-700°C). tandfonline.com

The precise temperature ranges for these steps are dependent on the heating rate used in the TGA experiment. tandfonline.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used in conjunction with TGA to identify the thermal events associated with mass loss. These techniques measure the temperature difference or heat flow difference between a sample and a reference material as a function of temperature.

For this compound, DTA/DSC curves show endothermic peaks corresponding to melting and dehydration, and subsequent exothermic or endothermic peaks related to the complex decomposition reactions. tandfonline.com The melting point of the hexahydrate form is approximately 91°C. wikipedia.org By combining TGA and DTA with mass spectrometry (MS), the gaseous products released during each decomposition step (e.g., water vapor, nitrogen oxides) can be identified, providing a complete picture of the reaction mechanism. tandfonline.com

Table 2: Thermal Decomposition Stages of this compound

| Temperature Range (approx.) | Event | Resulting Solid Product | Gaseous Products | Source(s) |

|---|---|---|---|---|

| 100 - 300°C | Dehydration & initial decomposition | Gd(NO₃)₃ | H₂O | tandfonline.comtandfonline.com |

| 300 - 450°C | Decomposition | GdO(NO₃) | NOx, O₂ | tandfonline.com |

| 450 - 550°C | Intermediate decomposition | Gd₄O₅(NO₃)₂ (proposed) | NOx, O₂ | tandfonline.comtandfonline.com |

Conductivity and Magnetic Susceptibility Measurements

The electrical and magnetic properties of materials derived from this compound are key to their application in electronics and medical imaging.

Conductivity: Gadolinium ions (Gd³⁺) in solution can be quantified using conductivity measurements. A technique has been developed where the addition of a complexing agent like EDTA to a solution containing Gd³⁺ causes shifts in conductivity. The resulting titration curve shows distinct regions with different slopes, allowing for the sensitive determination of the gadolinium concentration. scholaris.ca This principle is important for quality control in processes where gadolinium(III) nitrate is used in an aqueous medium.

Magnetic Susceptibility: The Gd³⁺ ion possesses a large magnetic moment due to its seven unpaired electrons in the 4f shell (S = 7/2). nih.gov This makes materials containing gadolinium strongly paramagnetic. Magnetic susceptibility measurements are used to characterize this behavior. In a study of Gd³⁺ ions chelated on the surface of nanodiamonds, where this compound was the precursor, the temperature dependence of the magnetic susceptibility was measured. The results showed nearly perfect spin paramagnetism, confirming the presence of isolated Gd³⁺ species. nih.gov This high magnetic moment is the basis for the use of gadolinium-based compounds as T1 contrast agents in Magnetic Resonance Imaging (MRI). nih.gov

Advanced Imaging Techniques for Material Characterization

Beyond standard microscopy, advanced imaging techniques are crucial for characterizing the functional properties of materials synthesized from this compound, particularly for biomedical applications.

Magnetic Resonance Imaging (MRI): Materials containing gadolinium, often synthesized from this compound precursors, are widely used as contrast agents for MRI. mdpi.comamericanelements.com The paramagnetic nature of Gd³⁺ shortens the T1 relaxation time of nearby water protons, enhancing the image contrast between different tissues. nih.govmdpi.com The efficacy of these agents is directly related to the structure and properties of the gadolinium-containing nanoparticles or complexes.

Computed Tomography (CT): Due to gadolinium's high atomic number and electron density, nanoparticles containing gadolinium can also serve as contrast agents for X-ray-based computed tomography (CT). acs.org This allows for dual-modal imaging (MRI/CT), providing complementary diagnostic information.

Magnetic Resonance Electrical Properties Tomography (MREPT): This emerging technique visualizes the conductivity distribution in tissues using MRI. The presence of gadolinium-based contrast agents, derived from precursors like gadolinium(III) nitrate, can influence the measured conductivity, an effect that is being investigated for diagnostic purposes, such as analyzing vascular damage in Alzheimer's disease. nih.gov

Coordination Chemistry of Gadolinium Iii Nitrate Hexahydrate

Ligand Design and Complexation Strategies

The development of gadolinium(III) complexes from gadolinium(III) nitrate (B79036) hexahydrate is a sophisticated process that hinges on the careful design of ligands to achieve desired structural and functional properties. nih.govrsc.org The primary goal is often to create stable chelates that can effectively encapsulate the Gd³⁺ ion. unt.edu

Multidentate Ligands (e.g., Polyamine, Polycarboxylates, Schiff Bases)

Multidentate ligands are crucial in forming stable gadolinium(III) complexes by binding to the metal ion through multiple donor atoms, a phenomenon known as the chelate effect. unt.edu Gadolinium(III) nitrate is a common precursor for creating these complexes. sigmaaldrich.comjmaterenvironsci.com

Polyamine and Polycarboxylate Ligands: These are among the most studied ligands for Gd³⁺. Polyaminopolycarboxylate ligands, such as diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), are known to form highly stable and kinetically inert complexes with Gd³⁺. rsc.orgtaylorfrancis.comrsc.org The synthesis often involves reacting gadolinium(III) nitrate hexahydrate with the ligand in an aqueous solution, followed by purification. jmaterenvironsci.comnih.gov For instance, reactions of a copper(II)-gadolinium(III) metallacrown complex with various polycarboxylates like phthalates have led to the formation of coordination polymers. nih.gov The stability of these complexes is a key factor, and molecular mechanics can be used to predict the thermodynamic stability constants for Gd³⁺ complexes with polyamino carboxylate ligands. nih.gov

Schiff Base Ligands: Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, offer a versatile platform for designing ligands with varied coordination environments. rsc.org The synthesis of Gd³⁺ complexes with Schiff base ligands can be achieved through reactions with gadolinium(III) nitrate. rsc.orgpsu.edugrafiati.com For example, trinuclear Ni(II)-Ln(III)-Ni(II) complexes have been synthesized using Schiff base ligands and lanthanide nitrate salts, including gadolinium(III) nitrate. nih.gov In some cases, the reaction of a pre-formed manganese(III)-Schiff base complex with gadolinium nitrate has been shown to yield ionic species where the gadolinium ion is coordinated by nitrate groups and a solvent molecule. rsc.orgpsu.edu

Macrocyclic and Binuclear Gadolinium(III) Complex Synthesis

The architecture of the ligand plays a significant role in the properties of the final gadolinium complex. Macrocyclic and binuclear designs are two important strategies.

Macrocyclic Complexes: Macrocyclic ligands, like DOTA, are known to form exceptionally stable and kinetically inert complexes with Gd³⁺. rsc.orgrsc.org This high stability is attributed to the macrocyclic effect. The synthesis of these complexes often involves the reaction of gadolinium chloride hexahydrate or gadolinium(III) nitrate with the macrocyclic ligand. rsc.orgnih.gov For example, a series of macrocyclic ligands based on diethylenetriamine-N-oxide pentaacetic acid-bisamide were synthesized and complexed with Gd³⁺ to create highly stable contrast agents. rsc.org

Binuclear Complexes: Binuclear gadolinium(III) complexes, which contain two Gd³⁺ ions, have been explored to enhance properties like relaxivity. researchgate.net These can be synthesized using ligands designed to bridge two metal centers. For instance, novel diamino-ester ligands have been used to create dimeric Gd(III) complexes from GdCl₃·6H₂O, which show higher relaxivity than their mononuclear counterparts. researchgate.net The synthesis of binuclear macrocyclic Gd³⁺ complexes has also been achieved through the template condensation of Schiff bases with precursor compounds in the presence of the metal ion. researchgate.net

Influence of Coordination Environment on Gadolinium(III) Properties

The coordination environment around the Gd³⁺ ion, dictated by the chosen ligand and any coordinated solvent molecules, has a profound impact on its paramagnetic and luminescent properties. nih.gov

Impact on Paramagnetic Relaxivity

The efficacy of a gadolinium-based contrast agent for MRI is measured by its relaxivity (r₁), which is the ability to increase the relaxation rate of nearby water protons. unt.edumriquestions.com Several factors, all influenced by the coordination environment, determine relaxivity:

Hydration Number (q): This is the number of water molecules directly coordinated to the Gd³⁺ ion. A higher hydration number generally leads to higher relaxivity. unt.edursc.org Ligand design can control the number of available coordination sites for water. For example, a macrocyclic complex with a hydration number of 3 was shown to have a relaxivity approximately triple that of commercial agents. rsc.org

Water Residence Lifetime (τM): This is the time a coordinated water molecule stays bound to the Gd³⁺ ion. For optimal relaxivity, this time needs to be in a specific range, which becomes shorter at higher magnetic field strengths. unt.edunih.gov The nature of the donor atoms in the ligand can influence this exchange rate over several orders of magnitude. nih.gov

Rotational Correlation Time (τR): This is the time it takes for the complex to reorient in solution. Slower tumbling (longer τR) generally increases relaxivity. morressier.com This can be achieved by increasing the size of the complex, for instance, by creating binuclear complexes or attaching the complex to larger molecules like polymers or nanoparticles. researchgate.netnih.gov

Table 1: Comparison of r1 relaxivity values for various Gadolinium(III) complexes at different magnetic field strengths in human whole blood at 37°C. uzh.ch The value for Gd-cyclo-DTPA-NO-C6O2 was measured at 25°C. rsc.org

Modulation of Luminescent Properties by Coordinated Ligands (e.g., Nitrate, Carboxylate, Chloride)

While the Gd³⁺ ion itself has a very high-energy ff transition resulting in UV emission, its coordination environment can lead to ligand-based luminescence. instras.com The heavy and paramagnetic Gd³⁺ ion can promote intersystem crossing in the coordinated ligand, leading to phosphorescence from the ligand's triplet state. instras.com

Nitrate Ligands: In some gadolinium complexes, nitrate ions are directly coordinated to the metal center. For example, in the complex [Gd(H₂O)₂(Ur)₂(NO₃)₃], three bidentate chelating nitrate groups are part of the coordination sphere. finechem-mirea.ru The presence of nitrate can be identified by characteristic vibrations in the infrared spectrum. jmaterenvironsci.com

Carboxylate Ligands: Carboxylate groups from ligands like DTPA, DOTA, or simpler organic acids such as oxalic, glycolic, and malic acid, readily coordinate to Gd³⁺. jmaterenvironsci.com The coordination of these groups is confirmed by spectroscopic methods. jmaterenvironsci.com Some Gd³⁺ complexes with ligands like hexafluoroacetylacetonate (a β-diketone with carboxylate-like coordination) exhibit bluish phosphorescence. instras.com

Chloride Ligands: While less common as the primary chelating agent, chloride ions can be part of the coordination sphere, particularly in syntheses conducted in chloride-rich media. core.ac.uk

The type of ligand and its electronic structure determine the energy and, therefore, the color of the emitted light, with different ligands producing emissions from blue to red. instras.com

Thermodynamics and Kinetics of Complex Formation

The stability and inertness of a gadolinium complex are critical, especially for in vivo applications. These properties are described by thermodynamic and kinetic parameters.

Thermodynamics: The thermodynamic stability of a Gd³⁺ complex is quantified by its stability constant (K_GdL) or, more commonly, its logarithm (log K_GdL). mdpi.com High thermodynamic stability is essential to prevent the release of toxic free Gd³⁺ ions. unt.edu Potentiometric titrations are a common method to determine these constants. mdpi.com For example, a tripodal tris-3-hydroxy-4-pyridinone ligand was found to form a Gd³⁺ complex with a very high thermodynamic stability (log β_GdL = 26.59). mdpi.com

Kinetics: Kinetic inertness refers to the rate at which the complex dissociates. A complex can be thermodynamically stable but kinetically labile, meaning it dissociates quickly. For many applications, high kinetic inertness is as important as high thermodynamic stability. rsc.org The rates of formation and dissociation of Gd³⁺ complexes can be studied using various techniques, including NMR spectroscopy. researchgate.netacs.org Macrocyclic complexes like Gd-DOTA are known for their exceptional kinetic inertness compared to linear complexes like Gd-DTPA. rsc.orgrsc.org

Table 2: Thermodynamic stability data for selected Gadolinium(III) complexes. mdpi.com pGd is the negative logarithm of the free Gd³⁺ concentration at a specific pH.

Computational Chemistry Approaches to Coordination Geometries and Bonding

Computational chemistry provides powerful tools for investigating the intricate coordination environment of metal complexes, offering insights that complement experimental data. In the case of gadolinium(III) complexes, including this compound, computational methods are employed to predict and analyze coordination geometries, bond characteristics, and the electronic structure of the coordination sphere. These theoretical approaches are crucial for understanding the behavior of these complexes in various environments.

A variety of computational techniques have been applied to study gadolinium(III) coordination. Quantum-chemical calculations, for instance, are used to determine parameters such as the enthalpy of formation, total molecular energy, and bond lengths. chemrxiv.org For lanthanide complexes, semi-empirical methods like PM7, when used with the SPARKLE model where the lanthanide ion is treated as a point charge, have proven effective in providing reliable data on the geometry of these complexes. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) is another prominent method used to study gadolinium-containing systems. acs.orgnih.gov DFT calculations can elucidate the electronic structure and the nature of bonding between the gadolinium ion and its ligands. nih.gov For example, DFT studies on gadolinium-decorated graphene oxide have been used to understand the electron transfer and coordination with carbonyl groups. nih.gov Furthermore, molecular dynamics simulations using force fields like AMBER have been utilized to study the conformational changes that ligands undergo to achieve efficient coordination with trivalent lanthanide ions. siftdesk.org

One of the key applications of computational chemistry in this area is the determination and classification of the coordination polyhedron around the central gadolinium(III) ion. Due to their large size, lanthanide ions like Gd(III) typically exhibit high coordination numbers, often 8 or 9. mdpi.comstanford.edu For nine-coordinate complexes, the idealized geometries are often described as a tricapped trigonal prism (TTP) or a capped square antiprism (CSAP). stanford.edu However, experimentally observed structures are frequently distorted from these ideal geometries. stanford.edu

Software programs such as SHAPE are used to analyze structural parameters and assign the most probable coordination geometry. mdpi.com For instance, in a study of dinuclear gadolinium(III) complexes with amino acid ligands, the SHAPE program was used to determine the coordination geometries of the Gd(III) centers. mdpi.com The analysis revealed that eight-coordinate Gd(III) ions could adopt either a bicapped trigonal prism (BCTPR) or a square antiprism (SAPR) geometry, while nine-coordinate ions were assigned a capped square antiprism (CSAPR) geometry. mdpi.com

The table below summarizes selected computational findings for different coordination numbers in gadolinium(III) complexes, as determined by the SHAPE program. mdpi.com

| Coordination Number (CN) | Assigned Geometry | SHAPE Value | Complex Fragment Example |

| 8 | Bicapped Trigonal Prism (BCTPR) | 0.732 | [Gd(gly)₆(H₂O)₂]³⁺ unit |

| 8 | Square Antiprism (SAPR) | 0.915 | [Gd(gly)₆(H₂O)₂]³⁺ unit |

| 9 | Capped Square Antiprism (CSAPR) | 1.117 | [Gd(β-ala)₆(H₂O)₂]³⁺ unit |

| 9 | Capped Square Antiprism (CSAPR) | 1.208 | [Gd(β-ala)₆(H₂O)₂]³⁺ unit |

Computerized modeling has also been applied specifically to understand the behavior of gadolinium(III) nitrate hydrate (B1144303) under certain conditions, such as its thermal decomposition. msesupplies.com These simulations help in identifying the intermediate compounds formed during the process. msesupplies.com

The table below provides an overview of various computational methods and their specific applications in the study of gadolinium(III) coordination complexes.

| Computational Method | Application | Research Focus |

| Quantum-Chemical Calculations (PM7/SPARKLE) | Calculation of molecular geometry, enthalpy of formation, bond lengths. chemrxiv.orgresearchgate.net | Understanding the bidentate-chelate coordination of ligands. chemrxiv.orgresearchgate.netlpnu.ua |

| Density Functional Theory (DFT) | Elucidation of electronic structure, bonding, and reaction mechanisms. acs.orgnih.gov | Investigating electron transfer in corrosion inhibition and catalytic activity. acs.orgnih.gov |

| SHAPE Program | Determination and assignment of coordination geometries. mdpi.com | Characterizing the polyhedra of Gd(III) ions in complexes. mdpi.com |

| Molecular Dynamics (MD) Simulations | Studying conformational changes of ligands for complexation. siftdesk.org | Understanding the structural requirements for efficient metal ion extraction. siftdesk.org |

| Computerized Modeling | Simulating chemical processes like thermal decomposition. msesupplies.com | Identifying intermediate compounds formed during reactions. msesupplies.com |

Applications and Advanced Materials Research

Catalysis and Photocatalysis

Gadolinium compounds, including oxides and complexes derived from the nitrate (B79036) salt, exhibit significant catalytic and photocatalytic properties. sigmaaldrich.comnanorh.com Their effectiveness stems from the Lewis acidic nature of the Gd³⁺ ion and its ability to facilitate redox reactions under light irradiation. numberanalytics.com

Gadolinium complexes have been effectively utilized as catalysts in a variety of organic synthesis reactions. numberanalytics.com The Lewis acidity and coordination capabilities of gadolinium make it an effective catalyst for reactions such as carbon-carbon bond formation, esterification, and condensation. numberanalytics.comstanfordmaterials.com For instance, gadolinium(III) triflate, a related salt, has been used to catalyze intermolecular [2+2] cycloaddition/ring-expansion reactions with indoles. researchgate.net Gadolinium oxide (Gd₂O₃), which can be synthesized from the nitrate precursor, also serves as a versatile catalyst, promoting hydrogenation, dehydrogenation, and oxidation reactions, such as the conversion of alcohols to aldehydes. stanfordmaterials.com

| Reaction Type | Role of Gadolinium Catalyst | Example | Reference |

|---|---|---|---|

| Aldol Reactions | Lewis acid catalyst, coordinates with substrates. | - | numberanalytics.com |

| Michael Additions | Lewis acid catalyst, activates substrates. | - | numberanalytics.com |

| [2+2] Cycloaddition | Photocatalyst for C-C bond formation. | Reaction of indoles and alkenes. | researchgate.net |

| Oxidation | Promotes transfer of oxygen atoms. | Conversion of alcohols to aldehydes. | stanfordmaterials.com |

| Esterification | Enhances reaction rates and yields. | - | stanfordmaterials.com |

Gadolinium oxide (Gd₂O₃) nanoparticles, often prepared from gadolinium(III) nitrate hexahydrate, have demonstrated notable efficacy as a photocatalyst for the degradation of organic pollutants like azo dyes. researchgate.netmdpi.commdpi.com Studies have shown that under UV irradiation, Gd₂O₃ nanoparticles can effectively break down compounds such as methyl orange, acid orange 7, and Rhodamine B. researchgate.netscivisionpub.com The photocatalytic efficiency is often enhanced by the presence of an oxidizing agent like hydrogen peroxide. mdpi.comscivisionpub.com

The photocatalytic activity of Gd₂O₃ nanoparticles is driven by the generation of electron-hole pairs upon UV irradiation. mdpi.com When the nanoparticles absorb UV light, electrons (e⁻) in the valence band are excited and move to the conduction band, leaving behind holes (h⁺) in the valence band. mdpi.com These charge carriers are crucial for the catalytic process.

The highly oxidative holes can react with water or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com Simultaneously, the electrons in the conduction band can react with oxygen to form superoxide (B77818) radicals (•O₂⁻). mdpi.com These generated radicals are powerful oxidizing agents that can degrade complex organic molecules into simpler, non-toxic substances. mdpi.comscivisionpub.com The bandgap energy of Gd₂O₃ nanoparticles has been determined to be approximately 5.04 eV, which is a key factor in their photocatalytic function under UV light. mdpi.com

The physical characteristics of Gd₂O₃ nanoparticles significantly influence their photocatalytic performance. A higher catalyst dose generally increases the photocatalytic efficiency because it provides more active sites and generates a larger number of electron-hole pairs, leading to more hydroxyl radicals for degradation. mdpi.com For instance, in the degradation of methyl orange, increasing the Gd₂O₃ nanoparticle catalyst dose from 0 to 1.5 g/L resulted in a substantial increase in the reaction rate constant. mdpi.com

The crystallite size, surface area, and pore structure are also critical parameters. researchgate.net Smaller crystallite sizes, typically in the nanometer range (e.g., 12-39 nm for Dy³⁺-doped Gd₂O₃), and a high surface area are beneficial for catalysis as they increase the number of active surface sites available for the reaction. researchgate.netaip.org The synthesis method and subsequent treatments, like annealing temperature, can be controlled to optimize these properties, thereby enhancing the photocatalytic activity of the material. aip.org

| Parameter | Effect on Photocatalytic Activity | Example Finding | Reference |

|---|---|---|---|

| Catalyst Dose | Increased dose generally enhances degradation rate. | Rate constant for MO degradation improved from -0.00379 to -0.02855 min⁻¹ when dose increased from 0 to 1.5 g/L. | mdpi.com |

| Crystallite Size | Smaller size often leads to higher activity due to increased surface area. | Synthesized Gd₂O₃:Dy³⁺ phosphors had particle sizes in the 12-39 nm range. | aip.org |

| Surface Area | High surface area provides more active sites for catalysis. | High surface area is noted as beneficial for photocatalysis. | researchgate.net |

| Pore Volume/Structure | Affects diffusion of reactants and products. | Pore volume is a key characteristic of photocatalyst samples. | researchgate.net |

Photocatalytic Activity of Gadolinium Oxide Nanoparticles

Luminescent Materials and Phosphors

Gadolinium compounds are integral to the development of advanced luminescent materials due to the element's unique optical properties. stanfordmaterials.com Gadolinium(III) nitrate is a common raw material for producing phosphors and for doping specialty glasses and ceramics. samaterials.comwikipedia.org

Doping glasses and ceramics with gadolinium oxide can significantly improve their optical properties, particularly their luminescence. stanfordmaterials.com This makes them highly suitable for applications in optoelectronic devices and solid-state lighting, such as LEDs. samaterials.comstanfordmaterials.com For example, Gd₂O₃ is used as a host material for other rare-earth ions like Europium (Eu³⁺) and Dysprosium (Dy³⁺) to create phosphors that emit light in the visible spectrum. aip.orggoogle.com Eu³⁺-doped gadolinium lutetium oxide phosphors emit red light under UV excitation and are used in LEDs and other displays. google.com Similarly, Dy³⁺-doped Gd₂O₃ phosphors are being explored as excellent candidates for white-light-emitting diodes. aip.org

The introduction of gadolinium can also enhance the mechanical strength and thermal stability of the glass and ceramic matrices. stanfordmaterials.com Research has demonstrated the synthesis of various gadolinium-based phosphors, such as GdSr₂AlO₅:Sm³⁺, which emits in the orange-red spectrum and shows potential for use in warm white LEDs. nih.govrsc.org The structural and optical properties of these materials are closely linked, and understanding this relationship is key to designing new, highly efficient luminescent materials. rsc.org

| Material | Dopant(s) | Application | Key Property | Reference |

|---|---|---|---|---|

| Gadolinium Lutetium Oxide | Eu³⁺ | CRT, PDP, LED, X-ray scintillation | Emits red light under UV/X-ray excitation. | google.com |

| Gadolinium Oxide (Gd₂O₃) | Dy³⁺ | White-light-emitting diodes (wLEDs) | Blue, yellow, and red emission bands. | aip.org |

| Gadolinium Aluminate (GdAlO₃) | Er³⁺ | Lighting applications | Produces green light emission. | sigmaaldrich.com |

| Gadolinium Strontium Aluminate (GdSr₂AlO₅) | Sm³⁺ | Warm white-light-emitting diodes (w-LEDs) | Intense orange-red emission at 603 nm. | nih.govrsc.org |

| Boro-tellurite Glasses | Gd³⁺ | Optical materials | Modifies glass structure and magnetic properties. | researchgate.net |

| Cerium Oxide (CeO₂) Ceramics | Gd³⁺ | Solid oxide fuel cells (IT-SOFCs) | Doping enhances electrolyte properties. | sigmaaldrich.comrsc.org |

Lanthanide-Activated Nanophosphors for White Light-Emitting Diodes (wLEDs)

This compound is a key raw material in the fabrication of phosphors used in white light-emitting diodes (wLEDs), where it forms the host lattice for luminescent lanthanide ions. sigmaaldrich.com

This compound is utilized as a fundamental ingredient for the synthesis of Europium(III)-activated KGd₂F₇ red-emitting nanoparticles. sigmaaldrich.com These nanoparticles are promising candidates for improving the color rendering of wLEDs. In a typical synthesis, this compound provides the gadolinium component of the host material, which, when doped with europium ions, exhibits strong red emission under excitation. This application is crucial for developing advanced lighting technologies. sigmaaldrich.com

This compound is also reported as a precursor in the production of Erbium(III)-activated single-phased Gadolinium Aluminate (GdAlO₃) phosphors. sigmaaldrich.com These materials are significant for their green light emission, a vital component for lighting applications. sigmaaldrich.comnih.gov In a urea-assisted gel-combustion synthesis, gadolinium nitrate is used to form the GdAlO₃ host material. nih.gov When doped with erbium (Er³⁺), the resulting nanophosphor displays intense green luminescence. nih.gov

Research into these Er³⁺-activated GdAlO₃ phosphors reveals strong photoluminescence. nih.gov The photoluminescence excitation (PLE) spectrum shows a significant band corresponding to the gadolinium ion (Gd³⁺) at 276 nm, which facilitates energy transfer to the erbium (Er³⁺) ions. nih.gov Upon excitation at 377 nm, the phosphor exhibits a strong emission band at 546 nm, responsible for its characteristic green light. nih.gov The color coordinate values confirm its position in the green region of the spectrum, and its correlated color temperature (CCT) indicates its suitability as a cold light source. nih.gov

Table 1: Photoluminescence Properties of Er³⁺-Activated GdAlO₃ Phosphors

| Property | Wavelength/Value | Corresponding Transition | Reference |

| Excitation Band (Gd³⁺) | 276 nm | - | nih.gov |

| Excitation Band (Er³⁺) | 377 nm | - | nih.gov |

| Emission Band (Green) | 546 nm | ⁴S₃/₂ → ⁴I₁₅/₂ | nih.gov |

Fluorescent Labels in Biological and Medical Imaging

Derivatives of Gadolinium(III) nitrate have been explored for their potential application as fluorescent labels in biological and medical imaging. nanorh.com The unique optical properties of gadolinium compounds allow them to be incorporated into materials designed for biomedical imaging. prochemonline.com this compound can serve as a precursor for synthesizing Gadolinium oxide (Gd₂O₃) nanoparticles, which are used in biomedical imaging applications. sigmaaldrich.com Furthermore, gadolinium-based contrast agents (GBCAs), often synthesized from gadolinium precursors, are crucial for enhancing image quality in magnetic resonance imaging (MRI) by improving the visualization of soft tissues. prochemonline.comnih.gov The development of gadolinium-doped nanoparticles for imaging is an active area of research, aiming to create potent theranostic platforms that combine diagnostic imaging with therapeutic applications. nih.gov

Magnetic Materials and Nanomagnetism

Gadolinium compounds are used to develop materials with specific magnetic properties for applications in electronics and information storage. nanorh.com this compound serves as a precursor for gadolinium-doped materials that are enabling new technologies in areas like solid-state cooling and quantum memory. prochemonline.com

Gadolinium-Doped Zinc Oxide (ZnO) Nanoparticles for Enhanced Room Temperature Ferromagnetism

This compound is employed as a dopant source for preparing Zinc Oxide (ZnO) nanoparticles that exhibit enhanced room temperature ferromagnetism. sigmaaldrich.com This property is highly sought after for spintronic applications, which utilize the spin of electrons in addition to their charge. bohrium.comnih.gov

In a typical sol-gel synthesis, Zinc Acetate dihydrate is used as the zinc source, while this compound provides the gadolinium dopant. researchgate.net Research has shown that doping ZnO nanoparticles with gadolinium introduces and enhances room temperature ferromagnetism. researchgate.net The saturation magnetization—a measure of the maximum magnetic moment of the material—has been found to increase with a higher concentration of gadolinium doping. researchgate.net This enhancement is often attributed to an increase in oxygen vacancies created by the introduction of Gd ions, which helps to mediate long-range ferromagnetic coupling. researchgate.net

Table 2: Effect of Gadolinium Doping on the Saturation Magnetization of ZnO Nanoparticles

| Gd Doping Percentage (%) | Saturation Magnetization (emu/g) | Reference |

| 0 | 0.001 | researchgate.net |

| 2 | 0.006 | researchgate.net |

| 5 | 0.007 | researchgate.net |

| 10 | 0.075 | researchgate.net |

| 15 | 0.176 | researchgate.net |

Development of High-Performance Magnets and Superconductors

This compound is a raw material used in the creation of various gadolinium compounds, specialty glasses, and ceramics. wikipedia.orgsamaterials.com One notable application is its use as a doping agent for Gadolinium Yttrium Garnets (YIG). samaterials.com Gd:YIG is a significant material in the field of magnetism, known for its magneto-optical properties and applications in microwave devices and spintronics. The high magnetic moment of gadolinium (7.94 µB) makes it a valuable element for creating materials with strong magnetic properties. americanelements.com While gadolinium is also used in some superconductor materials, its role as a precursor in the form of this compound is most clearly established in the synthesis of high-performance magnetic materials like garnets. samaterials.com

Engineering Anisotropic Properties in Polymer Matrices

The development of polymer-matrix composite materials with anisotropic properties—where physical or mechanical properties differ along different axes—is crucial for creating components with tailored performance characteristics such as directional strength or conductivity. nsf.gov This is typically achieved by embedding functional filler particles into a polymer matrix and then aligning them along a user-specified direction. nsf.govresearchgate.net

While direct research on using this compound for this purpose is limited, its derivatives, such as gadolinium oxide (Gd₂O₃) nanoparticles, are candidates for creating such advanced composites. arxiv.org Gadolinium compounds are of interest due to their unique magnetic and neutron-absorbing properties. aps.orgfrontiersin.org

The general principle involves:

Synthesis of Filler: this compound would serve as the precursor to synthesize gadolinium-based nanoparticles, such as Gd₂O₃.

Dispersion: These nanoparticles are dispersed within a polymer resin, like poly(methyl methacrylate) (PMMA). arxiv.org

Alignment: An external force, such as a magnetic field, could be applied during the curing or 3D printing process to align the paramagnetic gadolinium particles. This alignment would impart anisotropic magnetic susceptibility or anisotropic neutron shielding capabilities to the composite material.

This approach holds potential for producing specialized materials for applications requiring directional magnetic response or optimized radiation shielding. The ability to control the orientation of gadolinium-based fillers within a polymer matrix could lead to the development of next-generation smart materials and functional devices.

Nuclear Technology Applications

The exceptionally high thermal neutron absorption cross-section of gadolinium, particularly the isotope Gadolinium-157, makes it an invaluable material in nuclear technology. iaea.org this compound, being a water-soluble and convenient source of gadolinium, is central to several of these applications.

Research on Water-Soluble Neutron Poisons in Nuclear Reactors

Gadolinium(III) nitrate is utilized as a "soluble poison" or "chemical shim" in some nuclear reactors to control reactivity. wikipedia.orgresearchgate.net A neutron poison is a substance with a large capacity to absorb neutrons, thereby controlling the rate of fission. iaea.org Its high solubility in water allows it to be uniformly distributed throughout the reactor's coolant or moderator.

This application is particularly notable in pressurized heavy water reactors (PHWRs), such as the Canadian CANDU reactor design, and was also employed at the heavy water reactors at the Savannah River Site. wikipedia.orgresearchgate.net It is added to the heavy water moderator to manage excess reactivity, especially during startup or for emergency shutdowns. researchgate.net

Research in this area has focused on several aspects:

Concentration Effects: Studies have evaluated the effects of using high concentrations of gadolinium nitrate (ranging from 20 to 400 ppm) in moderator systems for emergency shutdown scenarios. iaea.org

Radiolysis: The intense radiation within a reactor can cause the radiolysis (decomposition by radiation) of the water and the nitrate solution. Research has investigated the generation of molecular products like hydrogen (H₂) and hydrogen peroxide (H₂O₂) due to this process, which is critical for reactor safety and materials integrity. iaea.orgiaea.org

pH Control: To prevent the precipitation of gadolinium hydroxide, the pH of the moderator system is typically maintained in a slightly acidic range (pH 5.0-5.5) by the addition of nitric acid. iaea.org

Removal and Recovery: After its use, the gadolinium nitrate must be removed from the moderator water. Research has been conducted to optimize this removal process using ion exchange resins, aiming to maximize resin utilization and minimize radioactive waste. researchgate.netnih.gov

| Reactor Application | Function | Typical Concentration | Key Research Focus |